PEG-3 stearamine
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Overview
Description
PEG-3 stearamine, also known as 2-{2-(2-hydroxyethoxy)ethylamino}ethanol, is a non-ionic surfactant. It is a derivative of stearylamine, ethoxylated with three units of ethylene oxide. This compound is known for its excellent emulsifying, dispersing, solubilizing, antistatic, lubricating, anticorrosive, and antirust properties .
Preparation Methods
PEG-3 stearamine is synthesized by reacting octadecylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired degree of ethoxylation. Industrial production methods involve the use of catalysts to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature and pressure, are optimized to ensure the formation of the desired product .
Chemical Reactions Analysis
PEG-3 stearamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: It can undergo substitution reactions where the ethoxylated groups can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. .
Scientific Research Applications
PEG-3 stearamine has a wide range of applications in scientific research:
Chemistry: It is used as an emulsifying agent in various chemical formulations.
Biology: It serves as a dispersing agent in biological assays and experiments.
Medicine: this compound is used in pharmaceutical formulations for its solubilizing properties.
Industry: It is employed as an antistatic agent, corrosion inhibitor, and lubricant in various industrial processes .
Mechanism of Action
The mechanism of action of PEG-3 stearamine involves its interaction with molecular targets through its hydrophilic and hydrophobic regions. The ethoxylated groups provide hydrophilicity, allowing it to interact with water molecules, while the stearamine backbone provides hydrophobicity, enabling it to interact with non-polar substances. This dual nature allows this compound to effectively reduce surface tension, stabilize emulsions, and enhance solubility .
Comparison with Similar Compounds
PEG-3 stearamine can be compared with other ethoxylated amines, such as:
PEG-2 stearamine: Similar structure but with two ethylene oxide units, offering slightly different solubility and emulsifying properties.
PEG-4 stearamine: Contains four ethylene oxide units, providing enhanced solubility and emulsifying capabilities.
PEG-3 oleylamine: Similar ethoxylation but with an oleylamine backbone, offering different hydrophobic interactions. This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it highly effective in a wide range of applications
Properties
CAS No. |
61670-56-2 |
---|---|
Molecular Formula |
C24H51NO3 |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethyl-octadecylamino]ethanol |
InChI |
InChI=1S/C24H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-21-26)20-23-28-24-22-27/h26-27H,2-24H2,1H3 |
InChI Key |
ODBCUKKSMRQNCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCO)CCOCCO |
Origin of Product |
United States |
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